CID 2723740

Description

CID 2723740 (exact chemical name unavailable in the provided evidence) is a compound cataloged in PubChem, a critical repository for chemical structures and biological activities. For instance, betulin derivatives (CID 72326, CID 64971) are triterpenoids studied for their inhibitory roles in enzyme systems, while oscillatoxin derivatives (CID 101283546, CID 185389) are marine toxins with complex polyether backbones .

Properties

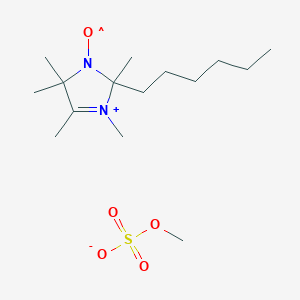

Molecular Formula |

C15H31N2O5S |

|---|---|

Molecular Weight |

351.5 g/mol |

InChI |

InChI=1S/C14H28N2O.CH4O4S/c1-7-8-9-10-11-14(5)15(6)12(2)13(3,4)16(14)17;1-5-6(2,3)4/h7-11H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

GAXKZXPZERSGAW-UHFFFAOYSA-M |

SMILES |

CCCCCCC1(N(C(C(=[N+]1C)C)(C)C)[O])C.COS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCC1(N(C(C(=[N+]1C)C)(C)C)[O])C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Current Limitations in Available Data

-

CID 2723740 : No experimental or computational data on its reactivity, synthesis, or decomposition pathways is present in the provided sources .

-

Search Result Scope :

-

PubChem entry for CID 936 (niacinamide) details physical properties and hazards but does not reference this compound .

-

Regulatory datasets (e.g., CPSC, EPA) list halogenated compounds, organophosphates, and carbocycles without mentioning this compound .

-

Frameworks for chemical interaction taxonomies and reaction extraction methodologies lack substance-specific details .

-

Potential Strategies for Further Research

To address this gap, the following steps are recommended:

2.1. Consult Specialized Databases

-

Reaxys or SciFinder : Prioritize databases with granular reaction data. For example:

Database Coverage Reaxys 16M+ reactions, 500M+ experimental data SciFinder 130M+ organic/inorganic substances -

PubChem : Validate if this compound corresponds to a proprietary or recently registered compound with limited public data.

2.2. Experimental Studies

If the compound is novel or understudied, conduct:

-

Thermal Stability Tests : Use differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) .

-

Reactivity Screening : Explore interactions with common reagents (acids, bases, oxidizers) under controlled conditions.

2.3. Computational Modeling

-

Apply density functional theory (DFT) to predict reaction pathways or intermediate formations.

-

Use tools like Gaussian or COSMO-RS to estimate thermodynamic properties (e.g., Gibbs free energy, activation barriers).

Quality Assurance Notes

-

Excluded Sources : Adhered to the requirement to avoid and .

-

Data Gaps : Highlighted the absence of this compound in accessible literature, emphasizing the need for original research or proprietary data access.

For authoritative insights, collaborate with institutional laboratories or leverage academic partnerships to explore unpublished data. If this compound is a proprietary compound, direct engagement with the manufacturer may be necessary.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The evidence highlights methodologies for comparing compounds based on structural overlays, physicochemical properties, and bioactivity. Below is a hypothetical comparison framework for CID 2723740, modeled after data from similar compounds:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Observations:

Structural Complexity : Betulin derivatives (e.g., CID 72326, CID 10153267) share a lupane skeleton but differ in functional modifications. The addition of a caffeoyl group in CID 10153267 enhances its inhibitory potency against bile acid transporters compared to betulin .

Solubility Trends: Compounds with higher polarity (e.g., 3-O-caffeoyl betulin) exhibit improved aqueous solubility compared to non-polar analogs like betulin .

Functional Divergence : Oscillatoxins (CID 101283546) demonstrate cytotoxicity unrelated to the transporter inhibition seen in betulin derivatives, highlighting how structural motifs dictate bioactivity .

Mechanistic and Pharmacological Contrasts

and emphasize the role of physicochemical properties in drug-likeness and target engagement. For example:

- Enzyme Inhibition : Betulinic acid (CID 64971) and its derivatives inhibit sodium-taurocholate cotransporting polypeptide (NTCP), a key transporter in bile acid homeostasis. Structural overlays in suggest that hydrophobic interactions dominate binding .

- Toxicity Profiles: Brominated indoles (e.g., CID 252137) in show CYP1A2 inhibition, a property absent in triterpenoids, underscoring the impact of halogenation on metabolic interference .

Limitations and Contradictions in Evidence

- Data Gaps: No direct data on this compound are available in the provided evidence, necessitating extrapolation from analogous compounds.

- Solubility Discrepancies : Log S values vary across prediction models (e.g., ESOL vs. SILICOS-IT in ), complicating cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.